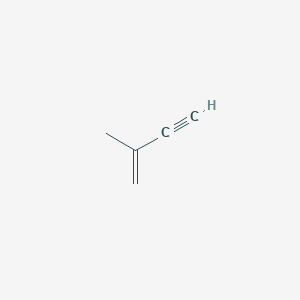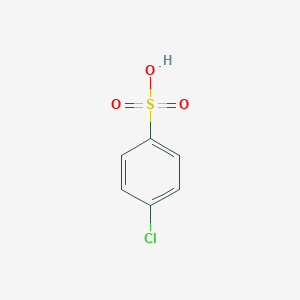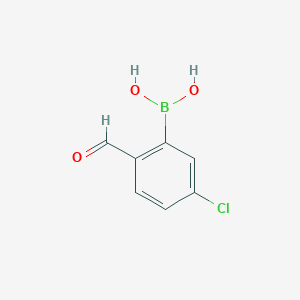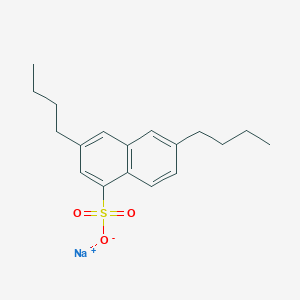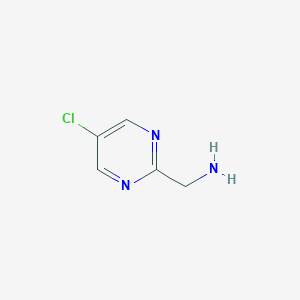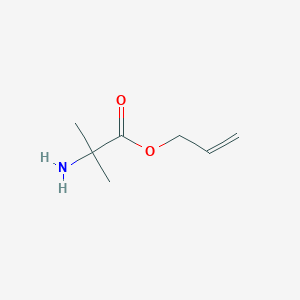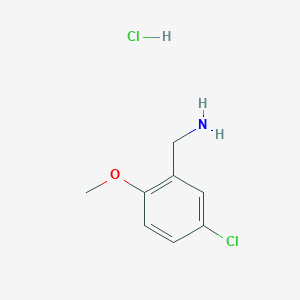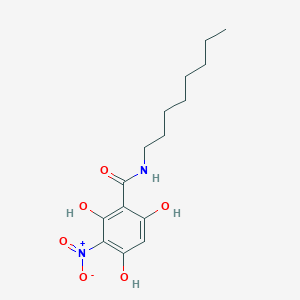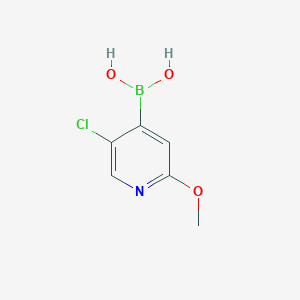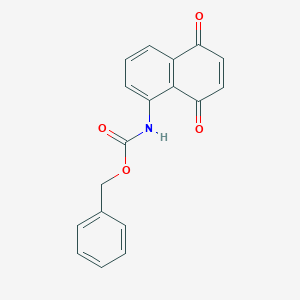
5-(N-Carbobenzyloxyamino)-1,4-naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(N-Carbobenzyloxyamino)-1,4-naphthoquinone, commonly known as CBQ or CBZ-NQ, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of naphthoquinones and has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Wirkmechanismus
The mechanism of action of CBQ is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress leads to the activation of signaling pathways that ultimately result in cell death.
Biochemische Und Physiologische Effekte
CBQ has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that CBQ inhibits the activity of various enzymes, including NADH oxidase and xanthine oxidase. Moreover, CBQ has been found to induce the expression of genes involved in oxidative stress response and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CBQ is its ability to selectively induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, CBQ has been found to exhibit cytotoxic effects on normal cells as well, limiting its potential use in clinical settings. Moreover, CBQ is highly reactive and can generate ROS, which can interfere with the results of certain lab experiments.
Zukünftige Richtungen
There are several future directions for the study of CBQ. One potential area of research is the development of new anticancer drugs based on CBQ. Moreover, the use of CBQ as a potential antibiotic agent warrants further investigation. Additionally, the development of new synthetic methods for CBQ and its derivatives can lead to the discovery of new compounds with unique properties.
Synthesemethoden
The synthesis of CBQ involves the reaction of 5-amino-1,4-naphthoquinone with benzyl chloroformate, followed by purification using column chromatography. This method yields CBZ-NQ with a purity of up to 95%.
Wissenschaftliche Forschungsanwendungen
CBQ has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, CBQ has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. Moreover, CBQ has been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
129112-30-7 |
|---|---|
Produktname |
5-(N-Carbobenzyloxyamino)-1,4-naphthoquinone |
Molekularformel |
C18H13NO4 |
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
benzyl N-(5,8-dioxonaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C18H13NO4/c20-15-9-10-16(21)17-13(15)7-4-8-14(17)19-18(22)23-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,19,22) |
InChI-Schlüssel |
HWUUKAGLKUIYFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC3=C2C(=O)C=CC3=O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC3=C2C(=O)C=CC3=O |
Andere CAS-Nummern |
129112-30-7 |
Synonyme |
5-(N-carbobenzyloxyamino)-1,4-naphthoquinone 5-CBON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol](/img/structure/B151757.png)

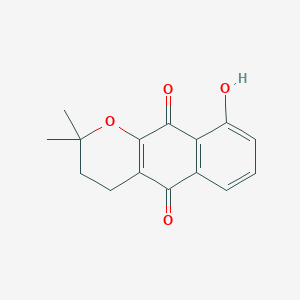
![(5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151761.png)
